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Compound of Interest

Compound Name: 4-Chloro-2-hydroxy-3-nitropyridine

Cat. No.: B067295 Get Quote

An In-depth Technical Guide to 4-Chloro-2-hydroxy-3-nitropyridine (4-Chloro-3-nitro-2-

pyridone)

This guide provides a comprehensive technical overview of 4-Chloro-2-hydroxy-3-
nitropyridine, a versatile heterocyclic intermediate. Designed for researchers, medicinal

chemists, and professionals in drug development and agrochemical synthesis, this document

delves into the compound's fundamental properties, synthesis, reactivity, and applications,

grounded in established scientific principles and methodologies.

Core Concepts: Structure and Tautomerism
4-Chloro-2-hydroxy-3-nitropyridine is a substituted pyridine ring bearing chloro, hydroxyl,

and nitro functional groups. A critical aspect of its chemistry is the pronounced tautomerism

inherent to 2-hydroxypyridines. The compound exists in a dynamic equilibrium between the

hydroxy form (4-Chloro-2-hydroxy-3-nitropyridine) and the more stable keto or pyridone form

(4-Chloro-3-nitro-2-pyridone).
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Experimental and computational studies confirm that for 2-hydroxypyridines, the pyridone

tautomer is generally the predominant and more stable form in most solvents and in the solid

state.[1][2][3] This stability is attributed to the formation of a strong carbonyl bond and the
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preservation of aromaticity within the ring system.[1] Consequently, for the remainder of this

guide, the compound will be referred to by its predominant tautomeric name, 4-Chloro-3-nitro-

2-pyridone, and represented by the corresponding keto structure.

Physicochemical and Spectroscopic Data
The fundamental properties of 4-Chloro-3-nitro-2-pyridone are summarized below. This data is

critical for experimental design, including reaction setup, solvent selection, and purification

strategies.

Property Value Source(s)

Molecular Formula C₅H₃ClN₂O₃ [4]

Molecular Weight 174.54 g/mol [4]

CAS Number 165547-79-5 [4][5]

Appearance Light yellow crystalline solid [4]

Melting Point 218-229 °C [4][6]

Solubility Insoluble in water [5]

Purity (Typical) ≥97.5% (HPLC) [6]

Spectroscopic Characterization: While comprehensive, experimentally verified ¹H and ¹³C NMR

spectra for this specific compound are not readily available in public-facing databases,

characterization would rely on standard spectroscopic techniques. The expected spectra would

confirm the presence of the pyridine ring protons and the carbon atoms, with chemical shifts

influenced by the electron-withdrawing effects of the chloro and nitro groups and the carbonyl

functionality.

Synthesis Methodologies
4-Chloro-3-nitro-2-pyridone is a synthetic intermediate, not a naturally occurring compound. Its

preparation can be achieved through several strategic routes. Below are two field-proven

protocols derived from patent literature and chemical synthesis databases.
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Methodology A: From 4-Chloro-2-amino-3-nitropyridine
This approach utilizes a diazotization reaction followed by hydrolysis to replace an amino group

with a hydroxyl group (which then tautomerizes to the pyridone).[7]

4-Chloro-2-amino-
3-nitropyridine

Diazotization
(NaNO₂, HCl, 0-5 °C)

Diazonium Salt
(in situ)

Hydrolysis
(Heat, 60-80 °C)

4-Chloro-3-nitro-
2-pyridone

Click to download full resolution via product page

Experimental Protocol:

Diazotization: 4-Chloro-2-amino-3-nitropyridine is suspended in an aqueous solution of

hydrochloric acid and cooled to 0-5 °C in an ice bath.
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A solution of sodium nitrite (NaNO₂) in water is added dropwise to the suspension while

vigorously stirring and maintaining the temperature between 0-5 °C. The reaction progress is

monitored for the formation of the intermediate diazonium salt. The mixture is typically stirred

for an additional 30-60 minutes at this temperature.[7]

Hydrolysis: The temperature of the reaction mixture is then raised and maintained at 60-80

°C for approximately 3 hours to facilitate the hydrolysis of the diazonium salt.[7]

Work-up and Isolation: The reaction mass is cooled to room temperature (25-30 °C). The

aqueous solution is extracted with a suitable organic solvent, such as dichloromethane. The

combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated

under reduced pressure to yield the crude 4-chloro-3-nitropyridin-2-ol, which exists as the

target 4-Chloro-3-nitro-2-pyridone.[7]

Methodology B: From 2,4-Dihydroxy-3-nitropyridine
This method involves the selective chlorination of a dihydroxy precursor. The choice of

chlorinating agent and reaction conditions is critical to achieve regioselectivity.[5]

Experimental Protocol:

Reaction Setup: To a solution of 2,4-dihydroxy-3-nitropyridine (1 equivalent) in a suitable

solvent like dichloromethane at 0 °C, add a catalytic amount of N,N-dimethylformamide

(DMF).[5]

Chlorination: Slowly add a chlorinating agent, such as oxalyl chloride or a similar reagent

(e.g., dimethyl chloride as specified in one procedure, likely generated in situ or a typo for a

common chlorinating agent), to the reaction mixture while maintaining the temperature at 0

°C.[5]

Reaction Progression: Allow the mixture to warm to room temperature and stir for

approximately 4 hours, monitoring the reaction by TLC or HPLC until the starting material is

consumed.[5]

Work-up and Isolation: Dilute the reaction mixture with additional dichloromethane. Wash the

organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry
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the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced

pressure to afford the product.[5]

Chemical Reactivity and Mechanistic Insights
The synthetic utility of 4-Chloro-3-nitro-2-pyridone stems from the reactivity conferred by its

functional groups.

Nucleophilic Aromatic Substitution (SNAr) at C4: The pyridine ring is electron-deficient, a

characteristic further amplified by the powerful electron-withdrawing effects of the adjacent

nitro group (at C3) and the ring nitrogen. This electronic arrangement makes the chlorine

atom at the C4 position highly susceptible to displacement by nucleophiles. This is the

primary pathway for introducing diverse functionalities, such as amines, alkoxides, or

thiolates, which is a cornerstone of its role as a building block in medicinal chemistry.[8]

Reduction of the Nitro Group: The nitro group at the C3 position can be readily reduced to an

amino group (–NH₂) using a variety of standard reducing agents (e.g., SnCl₂, H₂/Pd-C,

Fe/HCl). This transformation is fundamental, as the resulting amino-pyridone is a versatile

precursor for constructing fused heterocyclic systems or for further functionalization.

N-Alkylation/Acylation: The nitrogen atom of the pyridone ring can act as a nucleophile,

allowing for alkylation or acylation reactions under appropriate basic conditions.

Applications in Drug Discovery & Development
4-Chloro-3-nitro-2-pyridone is a valuable intermediate for the synthesis of biologically active

molecules in both the pharmaceutical and agrochemical sectors.[4][5] Its bifunctional nature

allows for sequential, regioselective modifications, enabling the construction of complex

molecular architectures.

Case Study: Synthesis of Nevirapine Precursors

While not a direct precursor, the closely related compound 2-chloro-4-methyl-3-nitropyridine

serves as a key starting material for the synthesis of 3-amino-2-chloro-4-methylpyridine

(CAPIC), a registered starting material for the anti-HIV drug Nevirapine.[8][9] Nevirapine is a

non-nucleoside reverse transcriptase inhibitor (NNRTI) crucial in combination therapies for HIV-

1.[8]
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The synthesis of the CAPIC intermediate from its nitropyridine precursor perfectly illustrates the

core reactivity principles discussed:

Starting Material: The synthesis begins with 2-chloro-4-methyl-3-nitropyridine.[9]

Nitro Group Reduction: This compound undergoes selective reduction of the nitro group to

an amine. This transformation yields 3-amino-2-chloro-4-methylpyridine (CAPIC).[9]

Coupling and Cyclization: CAPIC is then coupled with another pyridine-based intermediate

(such as 2-cyclopropylaminonicotinic acid) and cyclized to form the final tricyclic structure of

Nevirapine.

The principles demonstrated in this synthesis—specifically the use of a chloro-nitropyridine

scaffold where the nitro group is reduced to an amine for subsequent coupling—are directly

applicable to derivatives of 4-Chloro-3-nitro-2-pyridone, highlighting its potential in constructing

novel pharmaceutical agents.

Safety, Handling, and Storage
As a laboratory chemical, 4-Chloro-3-nitro-2-pyridone must be handled with appropriate

precautions. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Classification:

Skin Corrosion/Irritation (Category 2)[4]

Serious Eye Damage/Eye Irritation (Category 2)[4]

Specific target organ toxicity – single exposure (Respiratory system, Category 3)[4]

Precautionary Measures:

Engineering Controls: Use only in a well-ventilated area or a chemical fume hood.[4]

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or

face shield, and a lab coat. If dust formation is likely, use a NIOSH/MSHA or European

Standard EN 149 approved respirator.[4]
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Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands

thoroughly after handling.[4]

First Aid:

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical

attention if symptoms persist.[4]

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated

clothing. Get medical advice if irritation occurs.[4]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

[4]

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Some

suppliers recommend refrigerated storage (0-8 °C).[4]

Store locked up.[4]

Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with

local, regional, and national regulations.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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